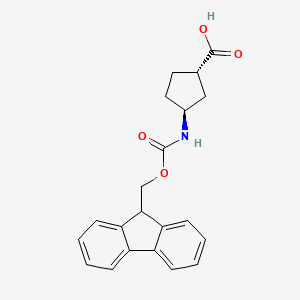

(1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid

Description

Overview of Conformationally Constrained Amino Acids and Their Significance in Chemical Biology and Medicinal Chemistry

Conformationally constrained amino acids are non-proteinogenic amino acids in which the rotational freedom of the backbone or side chain is restricted. lifechemicals.comnih.gov This restriction is typically achieved by incorporating cyclic structures or other rigidifying elements. The significance of these modified amino acids lies in their ability to provide a powerful strategy for improved drug design. nih.govresearchgate.net By reducing the conformational flexibility of a peptide or small molecule, researchers can lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or enzyme. nih.gov

This approach is invaluable in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess enhanced properties like increased stability against enzymatic degradation and improved bioavailability. lifechemicals.comnih.gov The introduction of conformational constraints can lead to ligands with greater therapeutic benefits. nih.govresearchgate.net Unusual amino acids, including these constrained variants, are fundamental building blocks in modern medicinal chemistry, serving as starting materials for complex syntheses and as integral components of peptidomimetic drugs. acs.org

The Unique Conformational Landscape of Cyclopentane (B165970) Ring Systems in Bioactive Molecule Design

The cyclopentane ring, a five-membered alicyclic hydrocarbon ring, is a crucial structural feature in many bioactive organic compounds. fiveable.me Unlike more rigid or more flexible ring systems, the cyclopentane ring adopts a non-planar "envelope" or "twist" conformation, which provides a unique and predictable scaffold for orienting substituents in three-dimensional space. This distinct conformational landscape is essential for specific receptor binding and the activity of various bioactive molecules. fiveable.me

In drug design, the cyclopentane core serves as a rigid backbone that can pre-organize functional groups, minimizing the entropic penalty upon binding to a target. fiveable.me This structural feature is found in a variety of natural products and pharmaceuticals. researchgate.net For example, prostaglandins, which are important lipid signaling molecules involved in processes like inflammation, feature a cyclopentane ring as a key structural element. fiveable.me Modifications to this ring can significantly alter the biological properties and potency of these molecules. fiveable.me

Academic and Research Focus: (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic Acid within the Broader Family of Cyclic Amino Acids

(1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a specific, synthetically prepared cyclic amino acid derivative. Its structure is characterized by a cyclopentane ring with a carboxylic acid group and an amino group in a cis configuration on carbons 1 and 3. The amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This Fmoc group is a key feature, as it is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) to selectively protect amines. chemimpex.com

The academic and research focus on this particular molecule and its stereoisomers, such as (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane carboxylic acid, is primarily as a building block for creating novel peptides and peptidomimetics. chemimpex.com The defined stereochemistry (1S,3S) and the conformational constraint imposed by the cyclopentane ring allow for the precise construction of complex, folded peptide structures, known as foldamers. acs.org The incorporation of such aminocyclopentanecarboxylic acids into peptide chains can induce specific secondary structures, like helices and turns, which are critical for biological activity.

Historical Development and Contemporary Research Trends in Aminocyclopentanecarboxylic Acid Chemistry

The development of aminocyclopentanecarboxylic acid chemistry is part of the broader evolution of unnatural amino acid synthesis. Historically, the focus was on accessing novel amino acid structures that could be used to probe biological systems or create more stable therapeutic peptides. Contemporary research has shifted towards the scalable and stereoselective synthesis of all possible stereoisomers of these cyclic amino acids. acs.org

A significant recent trend is the use of these compounds as a "toolbox for peptide foldamer chemistry." acs.org Researchers are actively investigating how the stereochemistry and substitution pattern of the cyclopentane ring dictate the folding preferences of peptides that incorporate them. For example, studies on 2-aminocyclopentanecarboxylic acid have revealed the formation of diverse secondary structures. acs.org Furthermore, derivatives of these compounds have been designed as enzyme inactivators, highlighting their potential in targeted drug development. For instance, (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid was developed as an inactivator for the enzyme GABA-AT. nih.gov This demonstrates a move towards rational design based on mechanistic understanding to achieve selectivity and potency. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDMUBZVWRSQOT-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Conformational Analysis of 1s,3s 3 Fmoc Amino Cyclopentanecarboxylic Acid and Its Derivatives

Spectroscopic Methods for Comprehensive Structural Elucidation.

Spectroscopic techniques are indispensable for determining the structure, purity, and conformational properties of (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid and its derivatives in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex amino acid derivatives. For stereochemically rich compounds like Fmoc-protected aminocyclopentanecarboxylic acids, NMR provides detailed information about the connectivity, configuration, and conformational preferences of the molecule.

The determination of enantiomeric purity is a critical aspect of quality control for chiral building blocks used in peptide synthesis. nih.govmerckmillipore.com A highly effective NMR-based method involves the use of chiral solvating agents (CSAs). These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum. For instance, in the analysis of stereoisomers of Fmoc-2-aminocyclopentanecarboxylic acid (a close structural analog), quinine (B1679958) (QN) has been successfully employed as a CSA. nih.govacs.org The addition of quinine to a solution of the racemic Fmoc-amino acid allows for the baseline separation of specific proton signals (e.g., the amide HN proton) for the two enantiomers. acs.org Unambiguous signal assignment can be confirmed by comparing the spectrum of the racemate to the spectra of the individual, pure enantiomers and through 1D Nuclear Overhauser Effect (NOE) experiments. nih.govacs.org The enantiomeric excess (e.e.) can then be accurately calculated by integrating the well-resolved signals corresponding to each enantiomer. acs.org

Table 1: Representative ¹H NMR Signal Separation for Enantiomeric Purity Determination of Fmoc-cis-2-aminocyclopentanecarboxylic acid using Quinine (QN) as a Chiral Solvating Agent acs.org

| Enantiomer | CSA (equiv.) | Temperature (K) | Observed HN Proton Chemical Shifts (ppm) |

| (1S,2R) | 2.0 QN | 275 | 6.48 and 6.55 |

| (1R,2S) | 2.0 QN | 275 | 6.20 and 6.39 |

Data adapted from studies on a structural isomer, Fmoc-cis-2-aminocyclopentanecarboxylic acid, to illustrate the technique. acs.org

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of chiral molecules, particularly peptides and proteins. The method measures the differential absorption of left- and right-circularly polarized light by chiral chromophores, such as the amide bonds in a peptide backbone. The resulting CD spectrum provides a characteristic signature for different types of secondary structures (e.g., helices, sheets, turns).

When conformationally constrained β-amino acids like aminocyclopentanecarboxylic acid are incorporated into oligomers, they can induce the formation of stable, well-defined secondary structures known as foldamers. For example, oligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) have been shown to adopt a robust helical conformation, termed a 12-helix, which is characterized by a series of 12-membered ring hydrogen bonds. wisc.edu CD spectroscopy is instrumental in studying the formation of such structures in solution. The CD spectra of these ACPC oligomers exhibit distinct patterns that change with the length of the oligomer, indicating that the formation of the helical structure is a cooperative process. wisc.edu Similarly, the Fmoc group itself is a chromophore and can contribute to the CD spectrum, often showing characteristic peaks that can be used to monitor self-assembly processes in Fmoc-peptide conjugates. researchgate.net Therefore, CD spectroscopy would be an essential tool for evaluating the propensity of oligomers derived from (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid to form ordered secondary structures in solution.

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions.

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous assignment of the absolute stereochemistry. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonding.

For β-peptide foldamers, X-ray crystallography has been crucial in confirming the existence of novel secondary structures. The crystal structures of a hexamer and an octamer of trans-2-aminocyclopentanecarboxylic acid unequivocally established the 12-helical conformation, showing a regular backbone defined by C=O(i)···H-N(i+3) hydrogen bonds. wisc.edu This level of detail is unattainable by solution-state methods alone. While a specific crystal structure for the monomer (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid is not widely reported in the literature, this method would be the gold standard for confirming its stereochemistry and revealing its solid-state conformational preferences and hydrogen-bonding networks.

Theoretical and Computational Modeling of Conformational Preferences and Dynamics.

Theoretical and computational modeling serves as a powerful complement to experimental techniques by providing insights into the conformational landscape and dynamic behavior of molecules. Methods such as molecular mechanics and quantum mechanics can be used to calculate the relative energies of different conformations, predict low-energy structures, and map the potential energy surface.

For cyclic amino acids, computational studies are particularly valuable for understanding the puckering of the ring system and the preferred orientation of substituents. Conformational energy calculations on model peptides containing constrained residues, such as 1-aminocyclobutane carboxylic acid, have been used to predict the adoption of various regular structures, including different types of helices and turns. nih.gov These theoretical models were found to be consistent with experimental crystal structures. nih.gov Applying similar computational methods to (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid would allow for the exploration of its intrinsic conformational preferences, such as the envelope or twist puckering of the cyclopentane (B165970) ring, and how these preferences might influence the secondary structure of peptides into which it is incorporated.

Chromatographic Techniques for High-Purity Isolation and Enantiomeric Excess Validation.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the purification of (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid and the validation of its enantiomeric purity. nih.gov Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the predominant technique for separating enantiomers.

The separation of enantiomers of unusual and Fmoc-protected amino acids has been successfully achieved on various types of CSPs. phenomenex.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of compounds, including Fmoc-amino acids, typically using reversed-phase or polar organic mobile phases. phenomenex.comphenomenex.com Another effective class of CSPs for underivatized amino acids and their derivatives are those based on macrocyclic glycopeptide antibiotics, such as teicoplanin. mst.edumst.edu These phases can resolve a wide variety of amino acid enantiomers, including cyclic analogues like aminocyclopentanecarboxylic acid, often using simple hydro-organic mobile phases. mst.edumst.edu The choice of mobile phase, including the type of organic modifier and the presence of acidic additives, is optimized to achieve the best resolution. phenomenex.commst.edu These analytical methods provide a reliable way to determine the enantiomeric excess (e.e.) with high accuracy and are also scalable for the preparative isolation of the desired enantiomer.

Table 2: Examples of Chiral HPLC Systems for the Separation of Enantiomers of Amino Acids and Derivatives

| Analyte Class | Chiral Stationary Phase (CSP) | Mobile Phase System | Reference |

| Unusual Amino Acids (incl. aminocyclopentane derivatives) | Teicoplanin | Hydro-organic (e.g., Methanol/Water) | mst.edu |

| Fmoc α-Amino Acids | Lux Cellulose-2 (Polysaccharide-based) | Reversed-phase (e.g., Acetonitrile/Water with TFA) | phenomenex.com |

| Native Amino Acids | Teicoplanin | Hydro-organic (e.g., Methanol/Water) | mst.edu |

| Fmoc α-Amino Acids | Lux Cellulose-3 (Polysaccharide-based) | Reversed-phase (e.g., Acetonitrile/Water with TFA) | phenomenex.com |

Applications in Peptide Chemistry, Peptidomimetics, and Foldamer Research

Strategic Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols.

Strategic Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

(1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid is readily incorporated into standard Solid-Phase Peptide Synthesis (SPPS) protocols. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function allows for its seamless integration into the iterative cycles of deprotection and coupling that characterize Fmoc-based SPPS. This compatibility has made it a valuable tool for peptide chemists seeking to introduce conformational constraints into synthetic peptides.

Role as a Conformationally Constrained Amino Acid Building Block in Peptide Design

The rigid cyclopentane (B165970) ring of (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid significantly restricts the conformational freedom of the peptide backbone. Unlike linear amino acids which can adopt a wide range of phi (φ) and psi (ψ) dihedral angles, the incorporation of this cyclic amino acid limits the available conformational space. This pre-organization is a powerful tool in peptide design, allowing for the stabilization of specific secondary structures.

Influence on Peptide Backbone Conformation and Induction of Stable Secondary Structures (e.g., Helical Architectures, Extended Conformations)

The stereochemistry of the amino and carboxylic acid groups on the cyclopentane scaffold plays a crucial role in directing the secondary structure of the resulting peptide. The cis relationship of these groups in the (1S,3S) isomer is particularly effective at inducing turns and helical structures. For instance, the incorporation of related cis-β-aminocyclopropane carboxylic acids has been shown to result in surprisingly stable helical conformations in α/β-peptides. Similarly, studies on peptides containing aminocyclobutane carboxylic acid residues have demonstrated their efficacy as β-turn and helix formers. nih.gov This ability to pre-determine and stabilize specific secondary structures is of paramount importance in the design of bioactive peptides, where a defined three-dimensional structure is often essential for receptor binding and biological activity. Research on hybrid peptides containing cyclobutane amino acids has shown that the trans or cis configuration of the cyclic residue dictates whether the peptide adopts a folded or a strand-like structure, respectively. uab.cat

Methodological Advancements for Coupling Sterically Hindered Amino Acid Residues

The coupling of sterically hindered amino acids like (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid can be challenging in SPPS, often leading to incomplete reactions and the formation of deletion sequences. To address this, a variety of highly efficient coupling reagents have been developed and optimized.

Commonly Used Coupling Reagents for Hindered Amino Acids:

| Coupling Reagent | Description |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | An aminium-based reagent known for its high reactivity and low rates of racemization. It is particularly effective for coupling sterically hindered and N-methylated amino acids. bachem.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used and effective coupling reagent, though sometimes less efficient than HATU for particularly difficult couplings. nih.gov |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based reagent that is also effective for hindered couplings and can be advantageous in certain contexts. |

| PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) | A highly reactive phosphonium salt reagent, particularly useful for coupling N-methylated amino acids. nih.gov |

The use of these advanced coupling reagents, often in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) and a suitable base such as N,N-diisopropylethylamine (DIPEA), significantly improves the efficiency of incorporating sterically demanding residues like (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid into peptide chains. bachem.comnih.gov The development of in situ activating reagents has further streamlined this process, allowing for rapid and efficient reactions even with challenging amino acid sequences.

Design and Development of Peptidomimetics Utilizing the Cyclopentane Scaffold

The cyclopentane ring of (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid serves as an excellent scaffold for the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. symeres.com

Mimicry of Natural Peptide Architectures and Bioactive Conformations

By strategically placing the functional groups of amino acid side chains onto the rigid cyclopentane framework, it is possible to create molecules that mimic the bioactive conformation of a natural peptide. This approach has been successfully employed in the development of a peptidomimetic of morphiceptin, an opioid peptide. In this study, a polyhydroxylated cyclopentane β-amino acid was used to replace a central proline residue, demonstrating the utility of the cyclopentane scaffold in mimicking the structure of a natural peptide and interacting with its biological target. nih.gov The constrained nature of the cyclic scaffold ensures that the pharmacophoric groups are held in the correct orientation for receptor binding, leading to potent biological activity.

Engineering Improved Structural Rigidity and Conformational Control in Drug Candidates

The inherent rigidity of the cyclopentane ring is a key advantage in drug design. By reducing the conformational flexibility of a molecule, it is possible to improve its binding affinity and selectivity for its target receptor. This is because less entropy is lost upon binding, leading to a more favorable free energy of binding. The incorporation of (1S,3S)-3-aminocyclopentanecarboxylic acid and related cyclic amino acids into drug candidates is a powerful strategy for achieving this conformational control. The resulting peptidomimetics often exhibit enhanced metabolic stability due to their non-natural structure, making them more suitable for therapeutic applications. nih.gov The ability to fine-tune the three-dimensional structure of a molecule through the use of constrained building blocks like (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a cornerstone of modern medicinal chemistry.

Contribution to the Field of Foldamers and Rationally Designed Bioactive Scaffolds

The use of conformationally constrained non-natural amino acids is a cornerstone in the field of foldamer chemistry, which focuses on creating oligomers that adopt predictable, well-defined three-dimensional structures similar to the secondary structures of proteins. nih.govsemanticscholar.org Among the various building blocks used, cyclic β-amino acids are particularly valuable due to the rigidity of their ring structures, which significantly limits the accessible backbone conformations. This pre-organization allows for the rational design of novel molecular scaffolds with specific folding patterns. nih.gov The compound (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid, as a stereochemically pure, constrained β-amino acid, represents a key monomer for incorporation into peptide chains. Its rigid cyclopentane framework serves to direct the folding of the oligomer into specific secondary and tertiary structures, contributing to the development of new bioactive scaffolds with tailored properties. The incorporation of such β-amino acid residues into peptides has been shown to confer enhanced stability against degradation by proteases, a critical attribute for therapeutic applications. nih.gov

Exploration of Novel Helical and Extended Secondary and Tertiary Structures

The stereochemistry and cyclic nature of building blocks like 3-aminocyclopentanecarboxylic acid are critical in dictating the secondary structure of a foldamer. While direct structural studies on oligomers of purely (1S,3S)-3-aminocyclopentanecarboxylic acid are not extensively documented in current literature, computational studies on closely related analogs provide compelling insights into the folding propensities of cyclopentane-based amino acids.

A computational analysis using Density Functional Theory (DFT) was performed on oligomers of a related ϵ-amino acid, 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid, which shares the same rigid cyclopentane core stereochemistry (albeit as the enantiomer). researchgate.netnih.gov This study explored the conformational preferences of oligomers from a dimer to a hexamer in different solvents. The results showed a strong preference for a novel helical structure, the H16 helix, characterized by C=O(i)···H–N(i+4) hydrogen bonds forming a 16-membered ring. researchgate.netnih.gov The hexamer of this ϵ-amino acid was found to adopt a stable, left-handed (M)-2.3₁₆ helical conformation. nih.gov This research underscores the powerful influence of the constrained cyclopentane ring in directing the peptide backbone into a specific and stable helical arrangement. researchgate.net

This principle is not limited to cyclopentane rings. Studies on β-peptides incorporating trihydroxylated trans-2-aminocyclohexanecarboxylic acid have shown that these oligomers consistently fold into a 14-helix secondary structure. chemrxiv.org These findings collectively demonstrate that the integration of cyclic, non-natural amino acids is a robust strategy for programming specific, predictable secondary structures, including novel helices and extended strands, into synthetic oligomers.

| Compound/Oligomer | Method | Solvent | Predominant Secondary Structure | Helical Parameters (for Hexamer) |

| Oligomers of 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid | DFT Computational Study | Chloroform & Water | H16 Helix researchgate.netnih.gov | Left-handed (M)-2.3₁₆ helix; 4.8 Å rise per turn nih.gov |

| Oligomers of trans-2-aminocyclohexanecarboxylic acid | FTIR, CD, NMR, DFT | Solution | 14-Helix chemrxiv.org | Not specified |

Elaboration of Functionalized Beta-Peptides for Targeted Research Applications

The creation of functionalized β-peptides and peptidomimetics for targeted research is a significant application of unique building blocks like (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid. By replacing standard α-amino acids with their β-amino acid counterparts, researchers can develop α/β-peptides that are more resistant to enzymatic degradation by proteases and peptidases. mdpi.com This increased stability is crucial for the development of peptide-based therapeutics with longer half-lives in biological systems. nih.gov

The rigid conformation imparted by the cyclopentane ring can enhance the binding affinity and specificity of a peptide for its biological target, such as a receptor or enzyme. mdpi.com This principle has been demonstrated in the synthesis of a peptidomimetic of morphiceptin, an opioid peptide agonist. In this study, a proline residue was replaced with a functionalized cyclopentane β-amino acid derivative. mdpi.com This modification was part of a strategy to create peptidomimetics with improved conformational stability to facilitate favorable interactions with the target receptor. mdpi.com

Furthermore, the distinct structural features of (1S,3S)-3-aminocyclopentanecarboxylic acid allow it to mimic natural amino acids while introducing novel backbone geometry. chemimpex.com This makes it a valuable tool for exploring structure-activity relationships and for developing new inhibitors, modulators, and molecular probes for various biological pathways. chemimpex.com The ability to construct peptides with precisely controlled, stable three-dimensional shapes is essential for designing molecules that can interact with the complex surfaces of biological targets, paving the way for new therapeutic agents and research tools. nih.gov

Chemical Reactivity, Derivatization, and Emerging Research Avenues

Investigation of Intrinsic Chemical Reactivity and Stability Profiles

The chemical behavior of (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid is largely dictated by its three principal components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the secondary amine, and the carboxylic acid, all situated on a conformationally constrained cyclopentane (B165970) scaffold.

The most significant aspect of its reactivity is the lability of the Fmoc group under basic conditions. This protecting group is designed for facile removal during solid-phase peptide synthesis (SPPS). chemimpex.com The reaction proceeds via a β-elimination mechanism when treated with a secondary amine base, such as piperidine (B6355638), to release the free amine. iris-biotech.de While stable under acidic conditions used for cleavage of other protecting groups (e.g., Boc), the Fmoc group's stability can be compromised by prolonged exposure to strong bases or elevated temperatures. iris-biotech.deresearchgate.net Thermally, the Fmoc group can also be cleaved, although this typically requires higher temperatures than those used in standard peptide synthesis. researchgate.net

The cyclopentane ring itself is a saturated carbocycle and is generally stable and chemically inert under a wide range of reaction conditions. openstax.org This stability makes it an attractive scaffold in medicinal chemistry. The cis-relationship between the amino and carboxylic acid groups can influence the molecule's conformational preferences and, consequently, the properties of larger molecules into which it is incorporated. nih.gov

The carboxylic acid and the Fmoc-protected amine are susceptible to standard functional group transformations. The carboxylic acid can be activated for amide bond formation, a crucial step in peptide synthesis, or converted to esters and other derivatives. The secondary amine, once deprotected, acts as a nucleophile.

Table 1: Summary of Chemical Reactivity and Stability

| Functional Group | Reactive Towards | Conditions | Outcome | Stability Profile |

|---|---|---|---|---|

| Fmoc-protected Amine | Bases (e.g., Piperidine) | Room Temperature | Cleavage of Fmoc group (Deprotection) | Labile to bases, relatively stable to acids. |

| Carboxylic Acid | Activating Agents (e.g., HBTU), Alcohols | Standard coupling conditions | Amide bond formation, Esterification | Stable under standard synthetic conditions. |

| Cyclopentane Core | Strong Oxidizing Agents | Harsh conditions | Ring opening (not typical) | Generally high chemical and thermal stability. |

Advanced Derivatization Strategies for Functional Group Manipulation and Core Modification

Beyond its standard use in peptide synthesis, (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid and its deprotected precursor, (1S,3S)-3-aminocyclopentanecarboxylic acid, serve as versatile starting materials for more complex molecular architectures.

Functional Group Manipulation: The primary amino and carboxylic acid functionalities of the deprotected compound are key handles for derivatization. Standard N-acylation and C-terminal modification reactions can be employed to introduce a wide array of chemical moieties. For instance, the free amine can be reacted with various electrophiles to append fluorescent labels, biotin (B1667282) tags, or other reporter groups. The carboxylic acid can be reduced to the corresponding alcohol, providing a different point for further functionalization.

Core Modification: Modification of the cyclopentane ring itself allows for the synthesis of novel analogs with tailored properties. Strategies often begin with precursors that allow for the introduction of substituents onto the cyclopentane skeleton before or after the introduction of the amino and carboxyl groups. For example, synthetic routes starting from functionalized cyclopentenes or cyclopentanones can yield derivatives with hydroxyl, alkyl, or other groups on the ring. nih.govoregonstate.edu Such modifications can be used to create constrained analogs of natural amino acids or to explore new chemical space for drug discovery. nih.gov For example, derivatives like (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid have been synthesized as enzyme inactivators. nih.gov

Table 2: Examples of Derivatization Strategies

| Derivatization Target | Reagents and Conditions | Resulting Structure | Potential Application |

|---|---|---|---|

| Carboxylic Acid | 1. SOCl2, MeOH; 2. LiAlH4 | (1S,3S)-3-(Fmoc-amino)cyclopentylmethanol | Introduction of a primary alcohol for further conjugation. |

| Amine (after deprotection) | Fluorescein isothiocyanate (FITC), base | Fluorescently labeled amino acid | Molecular probes and imaging agents. |

| Cyclopentane Ring | Multi-step synthesis from substituted precursors | Polyhydroxylated cyclopentane amino acids | Glycosidase inhibitors, modified peptidomimetics. nih.gov |

Expanding Applications in Organic Synthesis Beyond Peptide-Related Contexts

The unique stereochemistry and conformational rigidity of the (1S,3S)-3-aminocyclopentanecarboxylic acid scaffold make it a valuable building block in various areas of organic synthesis, extending beyond the realm of linear or simple cyclic peptides.

It is increasingly used in the design and synthesis of peptidomimetics, where the cyclopentane ring serves to constrain the backbone geometry, mimicking or stabilizing specific secondary structures like β-turns or helices. nih.gov This conformational control is crucial for enhancing biological activity and metabolic stability.

In asymmetric synthesis, the chiral scaffold of (1S,3S)-3-aminocyclopentanecarboxylic acid can be used as a chiral auxiliary or as a starting material for the synthesis of more complex chiral molecules. chemimpex.com Its defined stereocenters can direct the stereochemical outcome of subsequent reactions.

Furthermore, this compound and its derivatives are being explored as building blocks for the synthesis of small molecule inhibitors of enzymes and modulators of protein-protein interactions. nih.govchemimpex.com The cyclopentane framework provides a rigid scaffold upon which functional groups can be precisely oriented to interact with biological targets.

Potential in Bioconjugation Methodologies and Advanced Materials Science (Research Context)

The application of (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid and its derivatives is an emerging area of research in bioconjugation and materials science.

In bioconjugation, the deprotected amino acid can be incorporated into peptides or other biomolecules to serve as a unique linker or spacer. chemimpex.com Its distinct structure, compared to natural amino acids, can impart specific conformational properties to the resulting conjugate. The carboxylic acid or the amine can be used as attachment points for conjugating drugs, imaging agents, or other molecules to a targeting peptide or protein.

In materials science, there is growing interest in using conformationally constrained amino acids to create novel polymers and nanomaterials. nih.gov The incorporation of cyclopentane-based amino acids into peptide chains can induce specific folding patterns, leading to the formation of stable nanostructures like helices and sheets. nih.govnih.gov These self-assembling systems have potential applications in areas such as drug delivery, tissue engineering, and biocatalysis. The use of cyclopentane derivatives as bifunctional monomers for poly-condensation reactions to create novel polyamides and polyurethanes is also being explored. rsc.org The polymerization of cyclopentene (B43876) itself, through ring-opening or double bond opening, is known, suggesting that appropriately functionalized cyclopentane amino acids could serve as monomers for novel polymer backbones. researchgate.net

Q & A

Q. What is the role of the Fmoc group in (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amine functionality, enabling stepwise solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile protecting groups. This allows sequential coupling of amino acids while preserving stereochemical integrity .

Q. What synthetic routes are commonly used to prepare (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid?

A standard approach involves:

- Cyclopentane backbone construction : Cyclization of linear precursors via organocatalytic or transition-metal-mediated methods to establish the (1S,3S) stereochemistry.

- Amine protection : Introduction of the Fmoc group using Fmoc-Cl (or Fmoc-OSu) in the presence of a base (e.g., NaHCO₃) .

- Carboxylic acid activation : The carboxylic acid group remains unprotected for downstream coupling reactions.

Q. How does stereochemistry (1S,3S) influence the compound’s reactivity in peptide synthesis?

The (1S,3S) configuration ensures spatial alignment of functional groups, minimizing steric hindrance during coupling reactions. This stereochemistry is critical for maintaining conformational rigidity in peptides, which can enhance binding specificity to biological targets .

Advanced Research Questions

Q. How can researchers optimize stereochemical purity during synthesis to avoid diastereomeric byproducts?

- Chiral auxiliaries : Use chiral catalysts (e.g., Jacobsen’s thiourea) during cyclization to enforce the desired (1S,3S) configuration.

- Analytical validation : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or NMR spectroscopy (e.g., NOESY) to confirm enantiomeric excess (>98%) .

- Dynamic kinetic resolution : Utilize reaction conditions that favor the thermodynamically stable (1S,3S) isomer .

Q. What analytical techniques are most effective for characterizing the stability of this compound under varying pH conditions?

- LC-MS/MS : Monitors degradation products (e.g., Fmoc deprotection or cyclopentane ring oxidation) at pH 2–10.

- NMR spectroscopy : Detects structural changes (e.g., ¹H/¹³C NMR for carboxylate proton shifts under acidic conditions).

- Circular dichroism (CD) : Assesses conformational stability in aqueous buffers, particularly for peptide conjugates .

Q. How do structural modifications (e.g., substituting Fmoc with Boc) alter the compound’s utility in peptide engineering?

- Deprotection conditions : Boc (tert-butoxycarbonyl) requires strong acids (e.g., TFA), limiting compatibility with acid-sensitive residues. Fmoc’s base-labile nature allows orthogonal protection strategies.

- Solubility : Fmoc derivatives exhibit better solubility in polar aprotic solvents (e.g., DMF), facilitating SPPS .

Q. What strategies mitigate racemization during coupling reactions involving this compound?

- Low-temperature reactions : Conduct couplings at 0–4°C to reduce base-induced racemization.

- Coupling reagents : Use HOBt/DIC or Oxyma Pure/DIC systems, which minimize epimerization compared to carbodiimide-based methods.

- In situ monitoring : Employ FT-IR to track carboxylic acid activation (disappearance of –COOH peak at ~1700 cm⁻¹) .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Systematic solubility screens : Test in buffered solutions (PBS, Tris-HCl) and organic solvents (DMF, DMSO) using nephelometry or UV-Vis spectroscopy.

- Co-solvent systems : Use DMSO/water gradients to enhance solubility for biological assays .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking (AutoDock Vina) : Models binding to enzyme active sites (e.g., proteases), leveraging the cyclopentane ring’s rigidity for entropy-driven interactions.

- MD simulations (GROMACS) : Assess conformational dynamics of peptide conjugates over nanosecond timescales .

Q. How does the compound’s stability in DMSO compare to aqueous buffers for long-term storage?

- Accelerated stability studies : Store at 25°C/60% RH and analyze degradation via HPLC-UV. DMSO solutions (10 mM) show <5% decomposition over 6 months, whereas aqueous buffers (pH 7.4) exhibit hydrolysis of the Fmoc group after 1 month .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.